molecular formula C31H53N7O8 B12548535 L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine CAS No. 178913-65-0

L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine

Cat. No.: B12548535
CAS No.: 178913-65-0
M. Wt: 651.8 g/mol
InChI Key: KSIHMACFIAFKIG-BKWLFHPQSA-N
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Description

L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is a peptide compound composed of six amino acids: valine, leucine, proline, valine, proline, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino terminus is removed, usually with a reagent like TFA.

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, often including TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound can involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is expressed in microorganisms like E. coli, which are genetically engineered to produce the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like proline and glutamine.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine.

Major Products

    Hydrolysis: Produces individual amino acids.

    Oxidation: Produces oxidized forms of the peptide.

    Substitution: Produces modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine has various applications in scientific research:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as in drug development for diseases where peptide-based treatments are effective.

    Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like enzyme activity, signal transduction, or cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar properties and biological activities.

Uniqueness

L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and the presence of both valine and proline residues, which can influence its structural conformation and biological activity.

Properties

CAS No.

178913-65-0

Molecular Formula

C31H53N7O8

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H53N7O8/c1-16(2)15-20(35-28(42)24(33)17(3)4)29(43)37-13-7-10-22(37)27(41)36-25(18(5)6)30(44)38-14-8-9-21(38)26(40)34-19(31(45)46)11-12-23(32)39/h16-22,24-25H,7-15,33H2,1-6H3,(H2,32,39)(H,34,40)(H,35,42)(H,36,41)(H,45,46)/t19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

KSIHMACFIAFKIG-BKWLFHPQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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